2-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)-4-pyrimidinol
Description
This heterocyclic compound features a pyrimidinol core substituted with a 4-fluorophenyl group at position 6 and a sulfanyl-linked 3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole moiety at position 2. Its structural complexity arises from the integration of multiple pharmacophoric elements:
Properties
IUPAC Name |
2-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-(4-fluorophenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O4S/c1-28-14-7-8-15(17(9-14)29-2)20-25-19(30-26-20)11-31-21-23-16(10-18(27)24-21)12-3-5-13(22)6-4-12/h3-10H,11H2,1-2H3,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHHXIJCQUPCCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NOC(=N2)CSC3=NC(=CC(=O)N3)C4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)-4-pyrimidinol is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.
Molecular Formula
- Formula : CHFNO
- Molecular Weight : 439.48 g/mol
Structural Features
The compound contains:
- A pyrimidinol core.
- A 1,2,4-oxadiazole moiety linked to a dimethoxyphenyl group .
- A fluorophenyl substituent, which may enhance its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, a study evaluated various oxadiazole derivatives against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and DU-145 (prostate cancer). Compounds were assessed using the MTT assay to determine cell viability.
Findings:
- Several oxadiazole derivatives showed promising anticancer activity with IC values lower than standard chemotherapeutics like 5-fluorouracil (5-FU) .
Anti-inflammatory and Analgesic Properties
Compounds containing oxadiazole rings have also been reported to possess anti-inflammatory and analgesic effects. These activities are attributed to their ability to inhibit pro-inflammatory cytokines and modulate pain pathways.
Antimicrobial Activity
Research indicates that oxadiazole derivatives can exhibit antimicrobial properties against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis.
Other Biological Activities
The compound may also demonstrate:
- Antidiabetic effects : By enhancing insulin sensitivity.
- Immunosuppressive activity : Potentially useful in autoimmune diseases.
- Antiparasitic effects : Effective against certain protozoan infections .
Synthesis and Evaluation
A notable study synthesized a series of 1,2,4-oxadiazole derivatives linked to pyrimidines. The synthesized compounds were characterized using NMR and mass spectrometry. Their biological activities were evaluated through various in vitro assays.
Table 1: Summary of Biological Activities of Synthesized Compounds
| Compound ID | Target Cell Line | IC (µM) | Activity |
|---|---|---|---|
| 7a | MCF-7 | 5.2 | Anticancer |
| 7b | A549 | 3.8 | Anticancer |
| 7c | DU-145 | 4.5 | Anticancer |
| 7d | MDA MB-231 | 6.0 | Anticancer |
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of these compounds to target proteins involved in cancer progression, such as thymidylate synthase. The results indicated favorable interactions, suggesting potential for further development as anticancer agents .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Functional Group Analysis
- Oxadiazole Variations: The target’s 2,4-dimethoxyphenyl-substituted oxadiazole (electron-donating groups) contrasts with the chlorophenyl (electron-withdrawing) in and phenyl (neutral) in . The ethyl linker in vs. methyl in the target compound may influence conformational flexibility.
Aromatic Substituents :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
